molecular formula C18H17OSn B13836814 Triphenyltin Hydroxide-d15

Triphenyltin Hydroxide-d15

Cat. No.: B13836814
M. Wt: 383.1 g/mol
InChI Key: NRHFWOJROOQKBK-NLOSMHEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triphenyltin Hydroxide-d15 is a stable isotope-labeled compound, specifically a derivative of triphenyltin hydroxide. It is an organotin compound with the chemical formula C18HD15OSn. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and environmental science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyltin Hydroxide-d15 can be synthesized through the reaction of triphenyltin chloride with water or a hydroxide source. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of triphenyltin hydroxide. The deuterium labeling (d15) is achieved by using deuterated reagents during the synthesis .

Industrial Production Methods

Industrial production of triphenyltin hydroxide involves the large-scale reaction of triphenyltin chloride with a hydroxide source. The process is carried out in controlled environments to ensure the purity and stability of the final product. The deuterium-labeled version, this compound, is produced similarly but with deuterated reagents to incorporate the stable isotope .

Chemical Reactions Analysis

Types of Reactions

Triphenyltin Hydroxide-d15 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Triphenyltin Hydroxide-d15 is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a reagent in organic synthesis to generate radicals or cleave carbon-oxygen bonds.

    Biology: It is used to study the effects of organotin compounds on biological systems, including their toxicity and environmental impact.

    Medicine: Research on its potential use in developing new pharmaceuticals and understanding its mechanism of action in biological systems.

    Industry: It is used as a reference standard in environmental analysis and testing

Mechanism of Action

Triphenyltin Hydroxide-d15 exerts its effects primarily through its interaction with biological membranes and enzymes. It inhibits the proton conductivity of the H±ATPase in mitochondria, affecting cellular energy production. This inhibition is due to its binding to the Fo moiety of the ATPase complex, similar to other inhibitors like oligomycin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenyltin Hydroxide-d15 is unique due to its stable isotope labeling, which makes it particularly useful in research applications requiring precise tracking and analysis. Its deuterium labeling allows for detailed studies using techniques like mass spectrometry .

Properties

Molecular Formula

C18H17OSn

Molecular Weight

383.1 g/mol

InChI

InChI=1S/3C6H5.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H2;/i3*1D,2D,3D,4D,5D;;

InChI Key

NRHFWOJROOQKBK-NLOSMHEESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn](C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H].O

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.O

Origin of Product

United States

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